molecular formula C15H18FNO4 B3078671 2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid CAS No. 1052611-06-9

2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid

Cat. No. B3078671
CAS RN: 1052611-06-9
M. Wt: 295.31 g/mol
InChI Key: XMOABZRGKMLBAQ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid, also known as 2-FMP, is an organic compound belonging to the family of carboxylic acids. It is a versatile compound with a wide range of applications in synthetic organic chemistry, biochemistry and pharmacology. The compound is also known for its low toxicity and good solubility in both organic solvents and water. This makes it an ideal choice for use in a variety of laboratory experiments.

Scientific Research Applications

Electrochemical Behavior in Protic Medium

The electrochemical behavior of compounds similar to 2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid has been studied in a hydroalcoholic medium. For instance, a related compound, 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4(o-nitrophenyl)-1,4-dihydropyridine, and its N-methyl derivative showed interesting electrochemical properties. In acidic medium, a 4-electron reduction leads to amino-benzonaphtyridine N-oxide, while in basic medium, it leads to a cyclic hydroxamic acid (David et al., 1995).

Synthesis and Potential Pharmaceutical Applications

The synthesis of derivatives of this compound has been explored for potential pharmaceutical applications. For example, the synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid, a related compound, showed significant yield under specific conditions, indicating potential for large-scale pharmaceutical production (Li Ruo-qi, 2008).

Antioxidant, Anti-inflammatory, and Antiulcer Activity

Compounds structurally related to this compound have been evaluated for their potential antioxidant, anti-inflammatory, and antiulcer activities. One study synthesized novel analogs and found significant efficacy against inflammation and ulceration, suggesting potential therapeutic applications (Subudhi & Sahoo, 2011).

Photochemical Properties

The photochemical properties of related compounds have also been studied. For example, derivatives of 5,5-dimethyl-1H-pyrrol-2(5H)-one, which is structurally similar, have shown varying photochemical reactivities influenced by their N-atom substituents. This research suggests potential applications in the field of photochemistry and materials science (Ihlefeld & Margaretha, 1992).

Potential in Calcium Antagonism

Derivatives of this compound have been investigated for their potential as calcium antagonists. A study on enantiomers of a similar compound showed significant binding affinity and vasodilating activity, suggesting potential for development into cardiovascular drugs (Tamazawa et al., 1986).

properties

IUPAC Name

2-(3-fluorophenyl)-5-methoxycarbonyl-1,5-dimethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-15(14(20)21-3)8-11(13(18)19)12(17(15)2)9-5-4-6-10(16)7-9/h4-7,11-12H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOABZRGKMLBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1C)C2=CC(=CC=C2)F)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
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2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
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2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
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2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 5
2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid
Reactant of Route 6
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2-(3-Fluorophenyl)-5-(methoxycarbonyl)-1,5-dimethyl-3-pyrrolidinecarboxylic acid

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